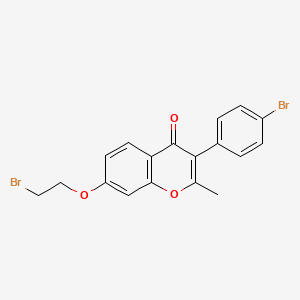
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one
説明
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one, also known as BMHPC, is a synthetic compound that belongs to the family of chromone derivatives. It has been widely studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases. In
作用機序
The mechanism of action of 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In neurodegenerative diseases, 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one has been found to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and cognitive function.
Biochemical and Physiological Effects:
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been found to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In neurodegenerative diseases, it has been found to improve cognitive function and memory, as well as protect dopaminergic neurons from degeneration.
実験室実験の利点と制限
One advantage of using 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile and minimal side effects, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one in lab experiments is its relatively complex synthesis method, which may limit its availability and scalability.
将来の方向性
There are several future directions for the research and development of 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one. One direction is to further investigate its mechanism of action and identify its molecular targets. This information could help to optimize its therapeutic potential and minimize any potential side effects. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders and infectious diseases. Finally, there is a need to develop more efficient and scalable synthesis methods for 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one, which could facilitate its translation into clinical use.
科学的研究の応用
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of cancer and neurodegenerative diseases, such as Alzheimer's and Parkinson's. In cancer research, 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one has demonstrated anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disease research, 7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one has been found to inhibit the aggregation of beta-amyloid protein, which is a hallmark of Alzheimer's disease. It has also been shown to protect dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.
特性
IUPAC Name |
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Br2O3/c1-11-17(12-2-4-13(20)5-3-12)18(21)15-7-6-14(22-9-8-19)10-16(15)23-11/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPIVTWTFSBYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCBr)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-bromoethoxy)-3-(4-bromophenyl)-2-methyl-4H-chromen-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride](/img/structure/B3303571.png)
![[(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride](/img/structure/B3303579.png)

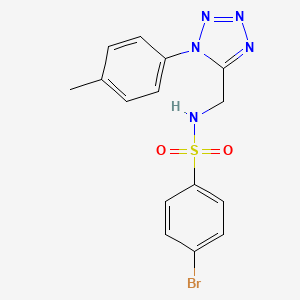

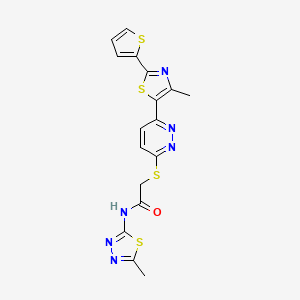

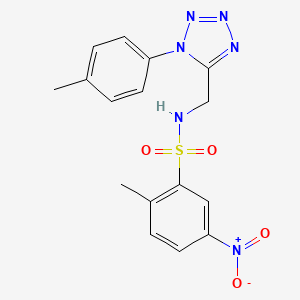
![N-{2-[5-(2-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B3303650.png)
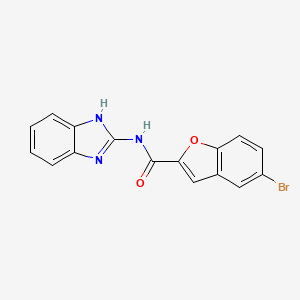

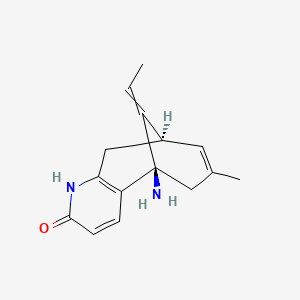

![2-(2-((4-acetylpiperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B3303680.png)